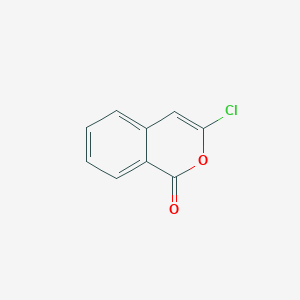

3-Chloroisocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVAVBDLYOFKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340007 |

Source

|

| Record name | 3-Chloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51050-54-5 |

Source

|

| Record name | 3-Chloroisocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloroisocoumarin: Mechanism of Action & Technical Profiling in Serine Protease Inhibition

Executive Summary

3-Chloroisocoumarin (3-Cl-IC) is a potent, mechanism-based (suicide) inhibitor of serine proteases. Structurally related to the widely utilized 3,4-dichloroisocoumarin (3,4-DCI), this compound functions through a "double-hit" covalent modification strategy. It initially acts as a substrate, acylating the catalytic serine residue, which triggers the unmasking of a secondary electrophilic center. This reactive intermediate subsequently alkylates a proximal histidine residue within the catalytic triad, resulting in irreversible enzyme inactivation.

This guide details the chemical mechanism, kinetic characterization, and experimental protocols required to utilize this compound in biochemical research and drug discovery.

Chemical Biology & Structural Basis

The efficacy of this compound stems from its latent reactivity. Unlike reversible inhibitors that rely solely on non-covalent binding affinity (

Structural Pharmacophore

-

Scaffold : Isocoumarin (1H-2-benzopyran-1-one).

-

Warhead : The masked acyl chloride/electrophile embedded within the lactone ring.

-

Substituent Effects : The chlorine atom at the 3-position is critical. Upon ring opening, it facilitates the formation of a reactive species (often an acyl chloride or quinone imine methide analog) capable of cross-linking the active site.

Selectivity Profile

While often termed a "general" serine protease inhibitor, 3-Cl-IC exhibits distinct selectivity patterns based on the P1 binding pocket compatibility.

-

Primary Targets : Human Leukocyte Elastase (HLE), Chymotrypsin, Cathepsin G.[1]

-

Mechanism : Irreversible inactivation via acylation-alkylation.[2]

-

Turnover : Compared to 3,4-DCI, the mono-chloro variant often exhibits a higher partition ratio (turnover number), meaning the enzyme may hydrolyze the inhibitor several times before the fatal alkylation event occurs.

Mechanism of Action: The "Suicide" Pathway

The inhibition follows a specific sequence of events involving the catalytic triad (Ser-195, His-57, Asp-102).[3]

Step-by-Step Chemical Mechanism

-

Michaelis Complex (

) : The inhibitor binds to the active site, positioning the carbonyl carbon of the lactone ring near the nucleophilic hydroxyl of Ser-195. -

Acylation (Ring Opening) : Ser-195 attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to open the lactone ring. This results in an acyl-enzyme intermediate .[2]

-

Unmasking : The opening of the ring modifies the electronic environment of the 3-chloro moiety. This generates a highly reactive electrophile (functionally equivalent to an acyl chloride or alpha-halo ketone) tethered to the enzyme.

-

Alkylation (Inactivation) : The newly exposed electrophile is attacked by the imidazole ring of His-57.

-

Final Adduct : The enzyme is now doubly covalently modified—acylated at Ser-195 and alkylated at His-57. This cross-link prevents deacylation (hydrolysis) and permanently disables the enzyme.

Mechanistic Visualization

The following diagram illustrates the transition from the Michaelis complex to the irreversibly inhibited adduct.

Caption: Kinetic pathway of mechanism-based inhibition.[1][2][4] The branch to hydrolysis (k3) represents inhibitor turnover (partition ratio).

Kinetic Characterization

To validate this compound activity, researchers must determine the pseudo-first-order rate constant of inactivation (

Kinetic Parameters

| Parameter | Symbol | Definition |

| Inactivation Rate | The maximum rate of inactivation at infinite inhibitor concentration. | |

| Inhibition Constant | The concentration of inhibitor yielding half-maximal inactivation rate. | |

| Specificity Constant | The efficiency of the inhibitor (units: | |

| Partition Ratio | The number of inhibitor molecules hydrolyzed per inactivation event ( |

Experimental Protocol: Progress Curve Method

This method allows determination of kinetic constants in a single reaction vessel by monitoring product formation over time in the presence of the inhibitor.

-

Reagents :

-

Buffer : 50 mM HEPES or Tris-HCl, pH 7.5–8.0.

-

Substrate : Chromogenic substrate specific to the protease (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA for Elastase).

-

Inhibitor : this compound stock in DMSO.

-

-

Procedure :

-

Pre-incubate enzyme in buffer (optional, depending on

). -

Add substrate and initiate reaction.

-

Add inhibitor at varying concentrations (

). -

Monitor Absorbance (405 nm) continuously.

-

-

Analysis :

-

The product formation follows the equation:

. -

Plot

vs.

-

Kinetic Workflow Diagram

Caption: Workflow for determining second-order inactivation constants using the continuous progress curve method.

Synthesis & Preparation

While 3,4-dichloroisocoumarin is commercially ubiquitous, this compound may require synthesis for specific structure-activity relationship (SAR) studies.

General Synthetic Route (Homophthalic Acid Pathway):

-

Starting Material : Homophthalic acid.[5]

-

Cyclization : Reaction with reagents such as

or -

Alternative : Condensation of 2-carboxyphenylacetic acid with acid chlorides, followed by selective chlorination.

-

Purification : Recrystallization from benzene/hexane or column chromatography.

-

Note: Isocoumarins are susceptible to hydrolysis; store in desiccant at -20°C.

-

Applications & Selectivity Data

Comparative Efficacy

This compound is generally less potent than 3,4-DCI but offers a valuable probe for exploring the steric constraints of the S1 pocket.

| Protease | 3-Cl-IC Activity ( | 3,4-DCI Activity | Notes |

| HL Elastase | Moderate | High ( | 3-Cl-IC shows higher turnover (partition ratio ~15). |

| Chymotrypsin | High | High | Stoichiometric inactivation (1.2 eq).[1] |

| Trypsin | Low | Moderate | Requires basic side chains for optimal binding. |

Critical Usage Notes

-

pH Stability : The inhibitor is unstable in basic buffers (pH > 8.5) due to spontaneous hydrolysis of the lactone ring.

-

Quenching : Reactions can be quenched by adding a large excess of nucleophile (e.g., hydroxylamine), though the alkylated enzyme adduct is generally stable to hydroxylamine, distinguishing it from simple acyl-enzyme inhibitors.

References

-

Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[6] Biochemistry, 24(8), 1831–1841. Link

- Powers, J. C., & Kam, C. M. (1992). Mechanism-based isocoumarin inhibitors for serine proteases: Use of active site structure and substrate specificity in inhibitor design. Methods in Enzymology, 244, 442-465.

-

Ruscoe, J. E., et al. (2016). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules, 21(11), 1433. Link

- Vinayagam, A., et al. (2022). Structural and kinetic basis of serine protease inhibition by isocoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of serine proteases with substituted 3-alkoxy-4-chloroisocoumarins and 3-alkoxy-7-amino-4-chloroisocoumarins: new reactive mechanism-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid [open.metu.edu.tr]

- 6. pubs.acs.org [pubs.acs.org]

Comparative Technical Analysis: 3-Chloroisocoumarin vs. 3,4-Dichloroisocoumarin

Content Type: Technical Guide | Role: Senior Application Scientist

Executive Summary: The Halogen Advantage

In the landscape of serine protease inhibition, 3,4-Dichloroisocoumarin (3,4-DCI) stands as the "gold standard" general inhibitor, significantly outperforming its mono-substituted precursor, 3-Chloroisocoumarin (3-Cl-IC) .

While both compounds utilize a mechanism-based (suicide) inhibition strategy, the addition of the chlorine at the C4 position in 3,4-DCI provides two critical kinetic advantages:

-

Enhanced Electrophilicity: It drastically increases the reactivity of the lactone ring toward the active site serine.

-

Reduced Partition Ratio: It minimizes "molecular turnover" (hydrolysis of the inhibitor without enzyme inactivation), making 3,4-DCI a far more efficient inactivator.

This guide dissects the mechanistic and kinetic divergences between these two compounds to inform experimental design and inhibitor selection.

Mechanistic Foundations: Suicide Inhibition

Both compounds function as mechanism-based inactivators . They are "masked" electrophiles that are unreactive in solution but become highly reactive upon enzymatic processing.

The General Mechanism[1][2]

-

Binding: The inhibitor binds to the protease active site (Michaelis complex).

-

Acylation: The active site Serine-195 attacks the carbonyl carbon of the isocoumarin lactone ring.

-

Ring Opening: The lactone ring opens. This is the critical divergence point.

-

In 3,4-DCI , ring opening unmasks a reactive acyl chloride moiety (or a ketene intermediate) tethered to the enzyme.

-

This secondary electrophile can then react with a second active site residue (often Histidine-57 or the N-terminus), forming a "crosslinked" or stable acyl-enzyme that cannot deacylate.

-

The "Chlorine Effect" (SAR Analysis)

-

This compound (Mono-substituted): The chlorine at C3 acts as a leaving group potential and electron-withdrawing group (EWG), activating the carbonyl. However, the resulting acyl-enzyme is susceptible to hydrolysis (deacylation), leading to enzyme recovery.

-

3,4-Dichloroisocoumarin (Di-substituted): The C4 chlorine adds steric bulk and additional electron-withdrawing power. Crucially, it stabilizes the masked reactive intermediate and prevents the hydrolytic attack of water on the acyl-enzyme bond.

Figure 1: Kinetic bifurcation of isocoumarin inhibitors. 3,4-DCI favors the irreversible inactivation pathway, whereas 3-Cl-IC suffers from higher rates of hydrolysis (turnover).

Comparative Potency Analysis

The potency difference is best quantified by the Partition Ratio (

Quantitative Data Summary (Target: Human Leukocyte Elastase)

| Metric | This compound (3-Cl-IC) | 3,4-Dichloroisocoumarin (3,4-DCI) | Implication |

| Partition Ratio ( | 15 | 3.1 | 3-Cl-IC requires ~15 molecules to inactivate 1 enzyme; 3,4-DCI requires only ~3.[1][2][3][4] |

| Inactivation Rate ( | Moderate | 8920 | 3,4-DCI binds and reacts significantly faster.[1] |

| Deacylation Rate ( | Measurable | 3,4-DCI inhibited enzymes are effectively permanently disabled. | |

| Stability | Unstable in buffer | Unstable (t | Both hydrolyze spontaneously; must be prepared fresh. |

Key Insight: The partition ratio of 15 for 3-Cl-IC indicates that for every 16 catalytic events, 15 result in substrate turnover (wasted inhibitor) and only 1 results in inactivation. 3,4-DCI is 5x more efficient in this metric alone.

Experimental Protocol: Determining the Partition Ratio

To validate the potency difference in your own system, you should determine the partition ratio (

Reagents

-

Enzyme: Target Serine Protease (e.g., Chymotrypsin or Elastase), 1 µM stock.

-

Inhibitor: 3,4-DCI (or 3-Cl-IC), prepared in DMSO. Note: Prepare immediately before use due to instability.

-

Substrate: Chromogenic substrate specific to the protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

-

Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Workflow

-

Titration Setup: Prepare a series of reaction tubes with fixed Enzyme concentration (

). -

Inhibitor Addition: Add increasing molar equivalents of Inhibitor (

) to the tubes (ratios of -

Incubation: Incubate for 30 minutes at 25°C to allow full inactivation.

-

Activity Assay: Aliquot the mixture into a cuvette containing the chromogenic substrate.

-

Measurement: Measure residual enzymatic activity (

) relative to the uninhibited control ( -

Analysis: Plot Fractional Activity (

) vs.

Calculation:

The x-intercept represents

-

If intercept = 4.1, then Partition Ratio

(Characteristic of 3,4-DCI). -

If intercept = 16, then Partition Ratio

(Characteristic of 3-Cl-IC).

Figure 2: Step-by-step workflow for determining the Partition Ratio (r), the definitive metric for comparing suicide inhibitors.

Applications & Limitations

-

When to use 3,4-DCI:

-

General Screening: When the specific protease type is unknown or when broad-spectrum inhibition is required to prevent degradation in lysates.

-

Active Site Mapping: Due to its reactivity, it is excellent for labeling active site serines (often used with radiolabels).

-

-

When to use 3-Cl-IC:

-

Rarely used in modern applications unless specifically studying the Structure-Activity Relationship (SAR) of isocoumarins or if a milder electrophile is required to avoid off-target alkylation of non-catalytic nucleophiles (though this is rare).

-

Critical Warning: 3,4-DCI is sufficiently reactive that it can inhibit some non-serine hydrolases and can be unstable in basic buffers. Always buffer at pH 7.0–7.5 and add immediately.

References

-

Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[1][2] Biochemistry, 24(8), 1831–1841.[1] Link

-

Powers, J. C., & Kam, C. M. (1994). Isocoumarin inhibitors of serine peptidases.[2][4] Methods in Enzymology, 244, 442–465. Link

-

Ruscoe, J. E., et al. (2020). 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents. Molecules, 25(22), 5360. Link

Sources

- 1. Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Substituted isocoumarins as inhibitors of complement serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloroisocoumarins as Chlamydial Protease Inhibitors and Anti-Chlamydial Agents [mdpi.com]

suicide inhibition mechanism of isocoumarin derivatives

Technical Guide: Suicide Inhibition Mechanism of Isocoumarin Derivatives

Executive Summary

Isocoumarin derivatives represent a class of mechanism-based inhibitors (suicide substrates) that have become indispensable tools in the structural and functional characterization of serine proteases. Unlike simple competitive inhibitors, these compounds exploit the enzyme's own catalytic machinery to unmask a latent reactive group, leading to irreversible inactivation.

This guide details the molecular mechanism of action, specifically focusing on 3,4-dichloroisocoumarin (3,4-DCI) and substituted 3-alkoxy-4-chloroisocoumarins. It provides a rigorous framework for the kinetic evaluation (

Mechanistic Foundations

The potency of isocoumarin derivatives stems from their ability to form a stable covalent adduct with the active site serine and, crucially, to crosslink secondary residues (typically Histidine-57) via a reactive intermediate generated in situ.

The "Suicide" Mechanism

The inhibition proceeds via a two-step covalent modification:

-

Acylation (Ring Opening): The active site Serine-195 (chymotrypsin numbering) attacks the carbonyl carbon (C1) of the isocoumarin ring. This opens the lactone ring, tethering the inhibitor to the enzyme as an acyl-enzyme intermediate.

-

Unmasking & Crosslinking:

-

3,4-Dichloroisocoumarin (3,4-DCI): Ring opening converts the masked acyl chloride equivalent at positions 3 and 4 into a highly reactive species (often an

-chloro-ketone or similar electrophile). This species is attacked by the active site Histidine-57, forming a stable crosslink or a modified acyl-enzyme that resists deacylation.[1] -

7-Amino/Guanidino Derivatives: The ring opening facilitates electron donation from the 7-amino group, leading to the formation of a quinone imine methide . This transient, highly electrophilic intermediate rapidly alkylates nearby nucleophiles (His-57), permanently inactivating the enzyme.

-

Visualizing the Pathway

The following diagram illustrates the molecular events during the inhibition of a serine protease by a generic 4-chloro-isocoumarin derivative.

Figure 1: Mechanism-based inactivation pathway of serine proteases by isocoumarin derivatives.[1][2][3][4][5][6][7][8]

Kinetic Characterization Protocol

To validate a compound as a suicide inhibitor, one must demonstrate time-dependent loss of enzymatic activity and determine the second-order rate constant of inactivation (

Experimental Design: The Kitz-Wilson Method

This protocol uses a discontinuous assay to measure residual activity after incubating the enzyme with the inhibitor.

Reagents:

-

Enzyme Stock: 100 nM Serine Protease (e.g., Elastase, Chymotrypsin) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Substrate: Chromogenic/Fluorogenic substrate (e.g., MeOSuc-AAPV-pNA for Elastase) at

. -

Inhibitor: Serial dilutions (e.g., 0.1

M to 100

Protocol Steps:

-

Incubation: In a 96-well plate, mix 90

L of Enzyme solution with 10 -

Time Points: At defined intervals (

min), remove an aliquot (e.g., 10 -

Dilution: Rapidly dilute the aliquot 100-fold into a cuvette/well containing the Substrate solution. This "jump dilution" stops the inhibition reaction (by lowering

below -

Measurement: Monitor the initial velocity (

) of substrate hydrolysis.

Data Analysis

-

Determine

: Plot -

Determine

and

Interpretation:

- : The dissociation constant of the initial non-covalent complex.[9]

- : The maximum rate of inactivation (covalent bond formation).

-

: The efficiency of the inhibitor (units:

Structural Validation via Mass Spectrometry

Kinetic data alone cannot confirm the covalent mechanism. Mass spectrometry (MS) provides direct evidence of the adduct.

Protocol:

-

Incubation: Incubate Enzyme (5

M) with Inhibitor (50 -

Desalting: Remove excess inhibitor using a Zeba Spin Desalting Column or C4 ZipTip to prevent non-specific adducts during ionization.

-

Intact Protein MS: Analyze via ESI-TOF or MALDI-TOF.

-

Expected Result: A mass shift (

) corresponding to the inhibitor. -

Note on 3,4-DCI: The mass shift can be complex.

-

Simple Acylation:

(Ring opens, no leaving group lost initially). -

Crosslinking/Hydrolysis: If the Cl atoms are displaced (e.g., by water or His), the mass shift will vary. For 3,4-DCI, a common observation is the formation of an

-hydroxy acid derivative on the enzyme, where

-

-

Table 1: Expected Mass Shifts for Common Isocoumarin Scaffolds

| Inhibitor Class | Mechanism Step | Expected Mass Shift ( |

| 3,4-Dichloroisocoumarin | Initial Acyl-Enzyme | |

| 3,4-Dichloroisocoumarin | Hydrolyzed/Stable Adduct | |

| 3-Alkoxy-4-chloroisocoumarin | Acyl-Enzyme | |

| 7-Amino-4-chloro... | Quinone Methide Adduct |

Experimental Workflow Diagram

The following DOT diagram outlines the integrated workflow for validating a new isocoumarin derivative.

Figure 2: Integrated workflow for the kinetic and structural validation of isocoumarin suicide inhibitors.

References

-

Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor.[5] Biochemistry, 24(8), 1831–1841. Link

-

Powers, J. C., & Kam, C. M. (1994). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Methods in Enzymology, 244, 442-465. Link

-

Kam, C. M., et al. (1988). Mechanism-based isocoumarin inhibitors for human leukocyte elastase and porcine pancreatic elastase. Journal of Medicinal Chemistry, 31(10), 1939–1948. Link

-

Vijayalakshmi, J., et al. (1994). Structure of the complex of 3,4-dichloroisocoumarin with Factor D. Biochemistry, 33(43), 12809-12818. Link

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

- 1. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloroisocoumarin serine protease inhibitor induces DNA fragmentation and apoptosis in susceptible target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. rcsb.org [rcsb.org]

- 7. 3,4-Dichloroisocoumarin, a serine protease inhibitor, inactivates glycogen phosphorylase b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of 3,4-dichloroisocoumarin-inhibited factor D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biokin.com [biokin.com]

3-Chloroisocoumarin: Technical Profile and Mechanism of Action

Topic: 3-Chloroisocoumarin (CAS 51050-54-5): Technical Analysis and Protease Inhibition Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Enzymologists

Executive Summary

This compound (3-CI), identified by CAS 51050-54-5 , is a mechanism-based, irreversible inhibitor of serine proteases. While structurally related to the widely utilized 3,4-dichloroisocoumarin (3,4-DCI), 3-CI exhibits distinct kinetic profiles and reactivity patterns. It functions as a "suicide substrate," unmasking a reactive electrophile within the enzyme active site upon hydrolytic ring opening. This guide details the physicochemical properties, synthesis pathways, inhibition mechanism, and validated experimental protocols for utilizing 3-CI in biochemical research.

Critical Distinction: Researchers must distinguish this compound (CAS 51050-54-5) from its di-chlorinated analog 3,4-Dichloroisocoumarin (CAS 51050-59-0) and the isomeric 3-Chlorocoumarin (CAS 92-45-5). The isocoumarin scaffold (1H-2-benzopyran-1-one) is essential for the specific protease inhibition mechanism described herein.

Chemical Identity and Structural Analysis

The efficacy of 3-CI stems from the electrophilicity of the isocoumarin lactone ring, enhanced by the electron-withdrawing chlorine substituent at the C3 position.

Physicochemical Data

| Property | Specification |

| Chemical Name | 3-Chloro-1H-2-benzopyran-1-one |

| CAS Number | 51050-54-5 |

| Molecular Formula | C₉H₅ClO₂ |

| Molecular Weight | 180.59 g/mol |

| Solubility | Soluble in DMSO, DMF, Ethanol (>10 mM). Sparingly soluble in water. |

| Stability | Hydrolytically unstable in basic buffers (pH > 8.0). Store desiccated at -20°C. |

| Reactivity | Electrophilic at C1 (Carbonyl); Masked acyl chloride equivalent. |

Structural Scaffold

The core structure is a bicyclic system where the benzene ring is fused to a pyran-2-one ring. The chlorine at C3 destabilizes the double bond and serves as a leaving group determinant during the secondary acylation step of inhibition.

Figure 1: Structural Reactivity Map of this compound. The C1 position is the target for the catalytic serine, while the C3-Cl bond dictates the fate of the acyl-enzyme intermediate.

Mechanism of Action: Suicide Inhibition

This compound acts as a mechanism-based inactivator (suicide inhibitor). It does not simply bind to the active site; it recruits the enzyme's own catalytic machinery to destroy it.

The Inhibition Pathway

-

Michaelis Complex Formation: The inhibitor binds to the S1 specificity pocket of the serine protease.

-

Acylation (Ring Opening): The active site Serine-OH nucleophilically attacks the C1 carbonyl. The lactone ring opens, forming an acyl-enzyme intermediate.

-

Unmasking of Reactive Species: The ring opening generates a tethered reactive moiety (often an acyl chloride or a quinone imine methide derivative, depending on substituents). In the case of 3-CI, the loss of the isocoumarin ring aromaticity/planarity exposes the alpha-chloro-alkene or acyl chloride functionality.

-

Secondary Alkylation/Acylation: The newly generated electrophile reacts with a second nucleophile in the active site (often Histidine-57 or the N-terminus), forming a stable, cross-linked, or irreversibly modified adduct.

Figure 2: Kinetic Pathway of Serine Protease Inactivation by this compound.

Synthesis and Preparation

While 3,4-dichloroisocoumarin is synthesized via aggressive chlorination of homophthalic acid with PCl₅, the synthesis of the monochloro derivative requires controlled conditions to prevent over-chlorination.

Synthetic Route (Homophthalic Acid Precursor)

The most reliable route utilizes homophthalic acid (2-carboxyphenylacetic acid) as the starting scaffold.

-

Cyclization: Homophthalic acid is cyclized using a mild dehydrating agent to form homophthalic anhydride or isocoumarin directly.

-

Selective Chlorination:

-

Method A: Reaction of homophthalic acid with Thionyl Chloride (SOCl₂) in DMF (Vilsmeier conditions) can yield 3-chloroisocoumarins.

-

Method B: Direct chlorination of isocoumarin using N-chlorosuccinimide (NCS) can be tuned for mono-substitution, though selectivity vs. C4 is challenging.

-

Note: Commercial sourcing (e.g., from specialized biochemical suppliers) is recommended for biological assays due to the difficulty in separating 3-CI from 3,4-DCI by standard flash chromatography.

Experimental Protocols

Stock Solution Preparation

-

Solvent: Dissolve 3-CI in 100% DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 10 mM or 100 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Stability Check: Discard if the solution turns dark brown or precipitates, indicating hydrolysis or polymerization.

Serine Protease Inhibition Assay (General Protocol)

This protocol is validated for chymotrypsin, elastase, and trypsin-like proteases.

Materials:

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 0.1 M NaCl. (Avoid primary amines if possible, though Tris is acceptable for short assays).

-

Substrate: Chromogenic substrate specific to the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

-

Enzyme: Purified Serine Protease (approx. 10-100 nM final concentration).

-

Inhibitor: this compound (Stock in DMSO).

Workflow:

-

Pre-Incubation (Critical Step):

-

Dilute enzyme into Assay Buffer.

-

Add 3-CI (Final conc: 10 µM – 200 µM). Keep DMSO < 5%.

-

Control: Enzyme + DMSO (no inhibitor).

-

Incubate at 25°C for 15–30 minutes .

-

Rationale: As a suicide inhibitor, 3-CI requires catalytic turnover to inactivate the enzyme. Co-incubation allows the

step to occur.

-

-

Activity Measurement:

-

Add chromogenic substrate to the mixture.

-

Monitor Absorbance (e.g., 405/410 nm for p-nitroaniline release) kinetically for 10 minutes.

-

-

Data Analysis:

-

Calculate residual activity (% of Control).

-

Plot

vs. Pre-incubation Time to determine

-

Comparative Potency Analysis

When selecting between 3-CI and 3,4-DCI, consider the following:

| Feature | This compound (3-CI) | 3,4-Dichloroisocoumarin (3,4-DCI) |

| Reactivity | Moderate | High (Very potent) |

| Selectivity | Slightly higher specificity due to lower reactivity | Broad-spectrum (Non-specific) |

| Stability | Moderate half-life in buffer | Short half-life (Rapid hydrolysis) |

| Primary Use | Mechanistic studies, specific targets | General protease knockout, lysis buffers |

References

-

Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[1] Biochemistry, 24(8), 1831–1841. Link

-

Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Proteases.[1] Methods in Enzymology, 244, 442-465. Link

-

Rusbridge, N. M., & Beynon, R. J. (1990). 3,4-Dichloroisocoumarin, a serine protease inhibitor, inactivates glycogen phosphorylase b. FEBS Letters, 268(1), 133–136. Link

-

ChemicalBook. this compound Product Entry (CAS 51050-54-5). Link

Sources

Isocoumarin-Based Inhibitors for Viral Proteases: A Technical Guide

Executive Summary

This guide provides a technical analysis of isocoumarin-based scaffolds as mechanism-based ("suicide") inhibitors for viral proteases. While historically established as potent inactivators of mammalian serine proteases (e.g., elastase, thrombin), isocoumarins have evolved into a versatile platform for targeting viral serine (e.g., HCV NS3/4A) and cysteine (e.g., SARS-CoV-2 Mpro, Rhinovirus 3C) proteases.[1]

The core utility of the isocoumarin scaffold lies in its masked reactivity: the stable lactone ring acts as a latent electrophile that is unmasked only upon specific nucleophilic attack by the enzyme's catalytic residue, forming a stable acyl-enzyme complex that permanently inactivates the viral machinery.

Part 1: Mechanism of Action & Chemical Biology

The "Suicide" Inhibition Mechanism

Isocoumarins are classified as mechanism-based irreversible inhibitors . They do not merely compete for the active site; they hijack the enzyme's catalytic machinery to form a covalent bond.

Serine Proteases (e.g., HCV NS3/4A)

-

Michaelis Complex: The isocoumarin binds to the S1-S3 pockets via its C3 and C7 substituents.

-

Acylation: The catalytic Serine hydroxyl attacks the carbonyl carbon (C1) of the isocoumarin.

-

Ring Opening: The lactone ring opens. If a leaving group (e.g., Cl) is present at C4, it may be eliminated, creating a reactive intermediate (quinone imine methide) that can cross-link with a Histidine residue, preventing deacylation (hydrolysis).

Cysteine Proteases (e.g., SARS-CoV-2 Mpro, HRV 3C)[2][3]

-

Thioester Formation: The catalytic Cysteine thiolate attacks the carbonyl.

-

Stability: The resulting thioester-enzyme complex is generally less stable to hydrolysis than the ester-enzyme complex formed with serine proteases. However, specific substitutions (e.g., 3-alkoxy-4-chloro) can stabilize this complex or facilitate secondary reactions that lead to irreversible inactivation.

Caption: Kinetic pathway of isocoumarin-mediated protease inactivation. The dashed line represents the undesirable turnover (deacylation) pathway.

Structure-Activity Relationship (SAR)

The isocoumarin scaffold (1H-2-benzopyran-1-one) offers three critical vectors for optimization:

| Position | Function | Optimization Strategy |

| C3 (R1) | Primary Specificity (S1 Pocket) | Alkoxy/Peptidyl groups: Tailored to fit the S1 specificity pocket. For chymotrypsin-like viral proteases (e.g., 3CLpro), hydrophobic or Gln-mimicking groups are preferred. |

| C4 (R2) | Activation / Leaving Group | Chlorine/Bromine: Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. 4-Chloro is standard for "suicide" activity. |

| C7 (R3) | Secondary Interactions (S2/S3) | Basic/H-bonding groups: Amino, guanidino, or ureido groups here interact with distal residues (e.g., Asp/Glu) to determine selectivity between proteases (e.g., Thrombin vs. Viral). |

Part 2: Synthesis Strategies

Efficient synthesis is crucial for generating SAR libraries. Two primary routes dominate the literature.

Route A: The Homophthalic Acid Method (Standard)

Best for generating 3-alkoxy-4-chloroisocoumarins .

-

Starting Material: Homophthalic acid.[4]

-

Cyclization: Treatment with

in toluene/benzene. -

Mechanism: Formation of a homophthalic anhydride intermediate, followed by reaction with alcohol to form the ester, and subsequent cyclization/chlorination.

Route B: Metal-Catalyzed Cyclization (Modern)

Best for diverse 3-substituted isocoumarins without the 4-chloro requirement.

-

Starting Material: 2-Halobenzoic acids + 1,3-Diketones or Alkynes.

-

Catalyst: Cu(I) or Rh(III).

-

Conditions: DMF, base (

), 80-100°C.

Caption: Comparison of classical (Route A) and metal-catalyzed (Route B) synthesis pathways for isocoumarin libraries.

Part 3: Experimental Protocols

Biochemical Assay: Determination

To validate mechanism-based inhibition, one must determine the second-order rate constant of inactivation (

Protocol:

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (essential for cysteine proteases to maintain active site reduction).

-

Enzyme: Recombinant Viral Protease (e.g., SARS-CoV-2 Mpro, 20-50 nM final).

-

Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for Mpro).

-

Inhibitor: Prepare serial dilutions of the isocoumarin derivative in DMSO.

-

Reaction:

-

Incubate Enzyme + Inhibitor for varying times (

min). -

Add Substrate and monitor fluorescence increase (Ex/Em: 340/490 nm).

-

-

Analysis:

-

Plot

vs. time to get -

Plot

vs.

-

Cell-Based Antiviral Assay (CPE Reduction)

Protocol:

-

Cells: Vero E6 (for SARS-CoV-2) or Huh-7 (for HCV).

-

Infection: Infect monolayer with virus at MOI 0.01 - 0.05.

-

Treatment: Add inhibitor dilutions 1 hour post-infection.

-

Incubation: 48-72 hours at 37°C.

-

Readout: Add CellTiter-Glo or MTT reagent to measure cell viability.

-

Controls: Remdesivir (positive control), DMSO (vehicle).

Part 4: Case Studies & Data

SARS-CoV-2 Mpro (Cysteine Protease)

While aldehydes and nitriles (e.g., Nirmatrelvir) are the dominant warheads, isocoumarins and their thioester analogs offer a unique covalent mechanism.

-

Challenge: The Cys-S-Acyl bond is less stable than Ser-O-Acyl.

-

Solution: Use of Coumarin-Triazole Hybrids or Thioester precursors.

-

Data:

Compound Class Target IC50 (µM) Mechanism Reference 3,4-Dichloroisocoumarin Broad Spectrum ~10-50 Non-specific acylation Coumarin-Triazole Hybrid 14b SARS-CoV-2 Mpro ~1.5 Competitive / H-bonding | Small Molecule Thioesters | SARS-CoV-2 Mpro | 0.014 (

) | Covalent (Thioester formation) | |[5]

Rhinovirus 3C Protease (Cysteine Protease)

A significant evolution of the isocoumarin scaffold for this target is the Homophthalimide (Isoquinoline-1,3-dione).

-

Discovery: Homophthalimides were identified as potent inhibitors of HRV 3C and 2A proteases.[6][7]

-

Mechanism: Structurally analogous to isocoumarins but with a nitrogen in the ring, offering different electronic properties and stability profiles for the acyl-enzyme complex.

HCV NS3/4A (Serine Protease)

Isocoumarins are "natural" inhibitors here due to the serine nucleophile.

-

Strategy: 3-Alkoxy-4-chloroisocoumarins with bulky, hydrophobic C7 substituents mimic the P2/P3 residues of the HCV polyprotein, fitting the shallow solvent-exposed active site.

Part 5: Future Outlook

The field is shifting towards reversible covalent inhibitors to minimize off-target toxicity associated with permanent "suicide" inhibition.

-

Hybrid Scaffolds: Combining the isocoumarin binding core with reversible warheads (e.g., nitriles) instead of the lactone ring.

-

Homophthalimides: Further exploration of these nitrogen-analogs for picornaviral proteases (HRV, Polio).

-

Thioester Pro-drugs: Using isocoumarins as stable precursors that generate reactive thioesters only within the viral protease active site.

References

-

Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry. Link

-

Synthesis and anti-SARS-CoV-2 potential of novel coumarin hybrids: a combined wet/dry lab approach targeting MPro. RSC Advances. Link

-

Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors: Enzyme Inhibition, Structure–Activity Relationships, Antiviral Activity, and X-ray Structure Determination. Journal of Medicinal Chemistry. Link

-

Dual Inhibition of Human Rhinovirus 2A and 3C Proteases by Homophthalimides. Antimicrobial Agents and Chemotherapy. Link

-

Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Biochemistry. Link

Sources

- 1. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tridhascholars.org [tridhascholars.org]

- 3. Frontiers | Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]

- 4. The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid [open.metu.edu.tr]

- 5. Synthesis and anti-SARS-CoV-2 potential of novel coumarin hybrids: a combined wet/dry lab approach targeting MPro, Nsp15 and spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of human rhinovirus 2A and 3C proteases by homophthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Inhibition of Human Rhinovirus 2A and 3C Proteases by Homophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Irreversible Protease Inhibitors: The Role of Reactive Acylating Agents

Executive Summary

The design of irreversible protease inhibitors hinges on the precise installation of an electrophilic "warhead" capable of intercepting the nucleophilic active site residue (Serine-OH or Cysteine-SH).[1] While acyl chlorides represent the theoretical maximum of acylating reactivity, their hydrolytic instability renders them unsuitable for direct therapeutic use. However, the principles of reactive acyl chloride formation are foundational to two critical areas:

-

The design of stable analogs: Sulfonyl chlorides and carbamoyl chlorides, which mimic the acyl chloride mechanism but possess tunable stability profiles.

-

Synthetic generation: The in situ formation of acyl/sulfonyl chlorides is the key step in synthesizing activity-based probes (ABPs) and covalent drugs.

This guide details the mechanistic logic, synthetic protocols, and validation workflows for deploying chloride-based electrophiles in protease inhibition.

Part 1: Mechanistic Foundations

The Paradox of Reactivity

The fundamental challenge in covalent inhibitor design is the Reactivity-Selectivity Trade-off . A naked acyl chloride (

Comparative Warhead Architectures

| Warhead Class | Structure | Leaving Group | Target Residue | Hydrolytic Stability ( | Application |

| Acyl Chloride | R-CO-Cl | Cl⁻ | Lys, Ser, Cys | Seconds | Chemical modification (non-specific) |

| Sulfonyl Chloride | R-SO₂-Cl | Cl⁻ | Ser, His | Minutes to Hours | Serine Protease Inhibition (e.g., PMSF) |

| Carbamoyl Chloride | R₂N-CO-Cl | Cl⁻ | Ser, Cys | Hours | Specific Covalent Inhibition |

| Chloroisocoumarin | Cyclic Ester | Masked | Ser | Stable | Mechanism-based Inhibition |

The Acylation/Sulfonylation Mechanism

The inhibition proceeds via a nucleophilic substitution at the acyl/sulfonyl center. Unlike reversible inhibitors, this forms a covalent bond that persists during the relevant biological timeframe.

Figure 1: Mechanism of irreversible serine protease inhibition by a sulfonyl chloride warhead. The catalytic serine attacks the sulfur center, displacing chloride to form a stable sulfonyl-enzyme adduct.

Part 2: Strategic Deployment of Chloride Warheads

Sulfonyl Chlorides (The PMSF Archetype)

Sulfonyl chlorides, such as PMSF (phenylmethanesulfonyl chloride) , are the gold standard for inhibiting serine proteases. The sulfonyl group is tetrahedral, mimicking the transition state of peptide hydrolysis, but the sulfur-chlorine bond is resistant to rapid hydrolysis compared to a carbon-chlorine bond.

-

Mechanism: Sulfonylation of the active site serine.

-

Limitation: PMSF is unstable in aqueous buffers (half-life ~30-60 min at pH 7.5) and must be added from a non-aqueous stock immediately prior to use.

Carbamoyl Chlorides

Carbamoyl chlorides (

-

Selectivity: Can be tuned by varying the

groups to fit the S1/S1' specificity pockets of the protease.

Part 3: Protocol – Synthetic Formation of Reactive Probes

This protocol describes the formation of a reactive sulfonyl chloride probe from a sulfonic acid precursor. This is a common workflow in Activity-Based Protein Profiling (ABPP) to generate custom probes.

Reagents Required[3][4][5][6]

-

Precursor: Biotinylated Sulfonic Acid (R-SO₃H).

-

Chlorinating Agent: Thionyl Chloride (

) or Oxalyl Chloride ( -

Catalyst: DMF (Dimethylformamide) - trace amount.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Synthesis

-

Anhydrous Setup: Flame-dry a round-bottom flask and purge with Argon. Moisture will hydrolyze the forming acyl/sulfonyl chloride immediately.

-

Activation: Dissolve the sulfonic acid precursor (1.0 eq) in anhydrous DCM.

-

Catalysis: Add catalytic DMF (1-2 drops). This forms the reactive Vilsmeier-Haack intermediate, accelerating the reaction.

-

Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

-

Causality: Oxalyl chloride is preferred over thionyl chloride for sensitive substrates because the byproducts (

,

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (the chloride is usually less polar than the acid).

-

Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

-

Critical Step: Do not use aqueous workup. The product must be stored under inert gas or used immediately.

-

Application to Protease (Inhibition Assay)[2][7][8][9]

-

Stock Prep: Dissolve the synthesized Sulfonyl Chloride in anhydrous DMSO.

-

Incubation: Dilute the protease into reaction buffer (e.g., 50 mM Tris, pH 7.5). Add the inhibitor stock (final DMSO < 5%).

-

Timing: Incubate for 30 minutes.

-

Note: Because hydrolysis competes with inhibition, a large excess (10-100x) of inhibitor is often required.

-

Part 4: Validation & Troubleshooting

Mass Spectrometry Confirmation

The definitive proof of covalent inhibition is the mass shift of the intact protein.

-

Acyl Chloride/Ester:

. -

Sulfonyl Chloride:

.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Inhibition | Hydrolysis of Chloride | Prepare stock in dry DMSO; add to buffer immediately before enzyme. |

| Precipitation | Poor Solubility | Use a co-solvent (Isopropanol) or lower concentration. |

| Non-specific Labeling | Reactivity too high | Switch from Acyl Chloride to Carbamoyl Chloride or Fluorophosphonate. |

Workflow Visualization

Figure 2: Experimental workflow from chemical synthesis of the warhead to biological validation.

References

-

Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750. Link

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

-

Groutas, W. C., et al. (1997). Mechanism-based inhibitors of serine proteases. Medicinal Research Reviews, 17(6), 575-601. Link

-

Lienard, B. M., et al. (2007). Structural basis for the inhibition of serine proteases by carbamoyl chlorides. Journal of Medicinal Chemistry. Link

Sources

3-Chloroisocoumarin & Derivatives: Mechanism-Based Inactivation and Specificity Profiling

[1]

Executive Summary

3-Chloroisocoumarin (3-CI) and its derivatives, most notably 3,4-dichloroisocoumarin (3,4-DCI) , represent a class of potent, mechanism-based "suicide" inhibitors targeting serine proteases. Unlike reversible competitive inhibitors, these compounds exploit the enzyme's own catalytic machinery to form a covalent, often irreversible, adduct. While 3,4-DCI is widely utilized as a general serine protease inhibitor, strategic substitution at the C3 and C7 positions allows for the engineering of highly specific probes capable of distinguishing between closely related enzymes like elastase, chymotrypsin, and trypsin-like proteases. This guide details the molecular mechanism, specificity profiling, and kinetic characterization protocols required for the rigorous application of these inhibitors in drug discovery and chemical biology.

Part 1: Molecular Mechanism of Action

The inhibitory potency of 3-chloroisocoumarins stems from a "double-hit" mechanism. The inhibitor acts initially as a substrate, but the reaction generates a reactive intermediate that crosslinks the active site.

The "Double-Hit" Suicide Mechanism

-

Acylation (The First Hit): The active site serine (e.g., Ser195 in chymotrypsin) attacks the carbonyl carbon of the isocoumarin ring. This opens the lactone ring, forming an acyl-enzyme intermediate.

-

Unmasking Reactivity: The ring opening unmasks the 4-chloro substituent (or 3,4-dichloro in DCI). The formation of the acyl-enzyme facilitates the elimination of the chlorine atom (or HCl), generating a highly reactive acyl quinone imine methide or similar electrophilic species.

-

Alkylation (The Second Hit): This transient electrophile is positioned in immediate proximity to the active site histidine (e.g., His57). A nucleophilic attack by the histidine imidazole ring occurs, forming a stable alkylated adduct.

-

Irreversibility: The enzyme is now covalently modified at two positions (Serine and Histidine), effectively destroying the catalytic triad and preventing regeneration of the free enzyme.

Mechanism Visualization

Caption: The "Suicide" Inhibition Pathway. The inhibitor recruits the enzyme's catalytic machinery to unmask a reactive electrophile, leading to irreversible crosslinking.

Part 2: Specificity & Selectivity Profile

While 3,4-DCI is a "general" inhibitor, the scaffold's specificity is tunable. The C3 substituent occupies the S1 binding pocket (primary specificity determinant), while the C7 substituent interacts with the S2/S3 subsites or solvent-exposed regions.

Structure-Activity Relationship (SAR)

-

General Inhibitor (3,4-DCI): The 3,4-dichloro substitution provides broad reactivity but lower selectivity. It inhibits chymotrypsin, elastase, and trypsin-like enzymes but spares some specific complement factors (e.g., Factor B).

-

Elastase Specificity: Introduction of small hydrophobic alkoxy groups at C3 (e.g., ethoxy) and amino groups at C7 enhances potency against Human Leukocyte Elastase (HLE).

-

Trypsin-like Specificity: Basic side chains (guanidino, isothiureido) at C3 or C7 target the aspartate residue at the bottom of the S1 pocket in trypsin-like proteases (e.g., Thrombin, C1s).

Comparative Specificity Data

The table below illustrates how chemical modification shifts the inhibition profile from "general" to "selective."

| Inhibitor Derivative | Primary Target Class | Key Kinetic Data ( | Specificity Notes |

| 3,4-Dichloroisocoumarin (3,4-DCI) | General | HLE: | Broad spectrum. Inhibits Chymotrypsin, Elastase, Factor D. Inactive on Factor B, C2. |

| 3-Methoxy-4-chloroisocoumarin | Elastase-like | HLE: Moderate inhibition | Removal of C4-Cl reduces reactivity compared to DCI. |

| 4-Chloro-3-ethoxy-7-guanidinoisocoumarin | Trypsin-like | C1s: | Highly potent for complement C1s. The guanidino group interacts with the S1 aspartate. |

| 7-Amino-4-chloro-3-methoxyisocoumarin | Elastase | HLE: Potent irreversible inhibition | The 7-amino group improves solubility and H-bonding in the S2/S3 region. |

| 7-Nitro-3-alkoxy-4-chloroisocoumarin | Chymotrypsin-like | Chymotrypsin: High potency | 7-Nitro group enhances electrophilicity; spares Cysteine proteases (e.g., Caspase-3). |

Part 3: Kinetic Characterization Protocol ( )

For mechanism-based inhibitors, the IC50 value is time-dependent and therefore unreliable as a constant. The correct metrics are

Protocol: Determination of and

Objective: Determine the second-order rate constant of inactivation (

1. Reagent Preparation

-

Enzyme Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents aggregation).

-

Inhibitor Stock: Prepare 100x stocks in dry DMSO. Avoid protic solvents which may degrade the isocoumarin ring.

-

Substrate: Chromogenic or fluorogenic substrate specific to the protease (e.g., Suc-AAPF-pNA for Chymotrypsin).

2. Experimental Workflow

-

Pre-incubation:

-

Prepare 5-7 concentrations of the inhibitor (e.g., 0.1

M to 100 -

Mix Enzyme + Inhibitor in buffer.

-

Incubate at 25°C.

-

At defined time points (

= 0, 5, 10, 20, 30, 60 min), remove an aliquot.

-

-

Activity Measurement:

-

Dilute the aliquot 1:20 into a solution containing a saturating concentration of Substrate (

). -

This large dilution effectively stops the inhibition reaction (by lowering

) and allows measurement of remaining enzyme activity (

-

-

Data Analysis:

-

Plot

vs. time for each inhibitor concentration. The slope of this line is -

Plot

vs. -

Fit to the hyperbolic equation:

-

If the plot is linear (no saturation), determine the slope as

.

-

Kinetic Analysis Workflow

Caption: Step-by-step workflow for determining kinetic parameters of irreversible inhibition.

Part 4: Applications & Validation

Activity-Based Protein Profiling (ABPP)

Derivatives of this compound modified with an alkyne or biotin handle at the C7 position serve as excellent probes for ABPP. Because they covalently lock the active site, they can be used to enrich and identify active serine proteases from complex proteomes.

Mass Spectrometry Validation

To validate the mechanism (specifically the "double-hit"), intact protein mass spectrometry should be performed.

-

Expected Result: A mass shift corresponding to the inhibitor mass minus the leaving groups (HCl).

-

Observation: If only the acyl-enzyme forms, the mass shift will correspond to the inhibitor minus Cl. If the histidine alkylation also occurs (crosslinking), the mass shift is the same, but the adduct is stable to hydroxylamine treatment (which would typically cleave a simple ester).

References

-

Harper, J. W., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism based serine protease inhibitor. Biochemistry, 24(25), 7200–7213. Link

-

Kam, C. M., et al. (1992). Substituted isocoumarins as inhibitors of complement serine proteases. Biochemistry, 31(25), 6004-6010. Link

-

Powers, J. C., & Kam, C. M. (1995). Mechanism-based isocoumarin inhibitors for human leukocyte elastase. Journal of Medicinal Chemistry, 38(3), 544-552.[1] Link

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. Link

-

Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099-14102. Link

The Isocoumarin Legacy: A Technical Guide to Mechanism-Based Inhibition

Executive Summary

Isocoumarins represent a cornerstone in the history of enzymology, specifically within the domain of serine protease inhibition.[1] Unlike simple competitive inhibitors that bind reversibly, isocoumarins—most notably 3,4-dichloroisocoumarin (DCI) —operate via a "suicide" or mechanism-based pathway.[1][2] This class of compounds utilizes the enzyme's own catalytic machinery to unmask a latent reactive group, leading to irreversible covalent modification.[3]

This guide serves as an advanced technical resource for researchers, detailing the mechanistic evolution, chemical synthesis, and kinetic characterization of isocoumarin inhibitors. It moves beyond basic textbook definitions to explore the causal relationships between chemical substitution patterns and enzyme specificity.

Chapter 1: Mechanistic Foundations

The "Suicide" Inhibition Mechanism

The potency of isocoumarins lies in their ability to act as masked acylating agents. The core mechanism involves a double-hit strategy:

-

Acylation: The active site serine attacks the carbonyl carbon of the isocoumarin ring, forming an acyl-enzyme intermediate.[2] This opens the lactone ring.

-

Unmasking: The ring opening reveals a reactive moiety (typically an acyl chloride or a ketene derivative) at the 3- or 4-position.

-

Crosslinking: This newly unmasked electrophile reacts with a proximal nucleophile, usually the active site Histidine (His-57 in chymotrypsin numbering), permanently inactivating the enzyme.

This mechanism distinguishes isocoumarins from standard acylating agents, as the secondary reaction prevents deacylation (hydrolysis) and regeneration of the free enzyme.

Visualization: Mechanism of Action

The following diagram illustrates the stepwise inactivation of a serine protease by 3,4-dichloroisocoumarin (DCI).

Caption: Stepwise mechanism-based inactivation of serine proteases by 3,4-dichloroisocoumarin (DCI).

Chapter 2: The Golden Era of Serine Protease Targeting

Historical Progression

The development of isocoumarins was pioneered largely by the labs of James C. Powers and J.W. Harper in the 1980s. Their work established the structure-activity relationships (SAR) that allow for the tuning of inhibitor specificity.

| Era | Key Compound | Target Specificity | Mechanistic Insight |

| Early 1980s | 3,4-Dichloroisocoumarin (DCI) | General Serine Proteases | Discovery of the "double-hit" mechanism. DCI inhibits elastase, chymotrypsin, and trypsin indiscriminately. |

| Mid 1980s | 3-Alkoxy-4-chloroisocoumarins | Elastase / Chymotrypsin | Introduction of the 3-alkoxy group reduced reactivity toward trypsin, improving specificity for hydrophobic pockets. |

| Late 1980s | 7-Amino-4-chloro-3-alkoxy derivatives | Thrombin / Granzymes | Substitution at the 7-position allowed interaction with the S2/S3 subsites, enabling targeting of coagulation factors. |

| 1990s-Present | 7-Guanidino derivatives | Tryptases / Thrombin | Mimicry of Arginine side chains conferred high potency against trypsin-like proteases. |

Specificity Determinants

-

C-3 Position: Determines primary specificity (S1 pocket interaction). Large hydrophobic alkoxy groups favor chymotrypsin-like enzymes.

-

C-4 Position: The leaving group (Cl) is critical for the secondary alkylation step. Removal of the chlorine often converts the compound into a reversible inhibitor or a simple substrate.

-

C-7 Position: Allows for extension into the S2/S3 subsites, crucial for targeting complex proteases like thrombin.

Chapter 3: Experimental Methodologies

This section details the synthesis of the parent compound, DCI, and the kinetic protocol for validating irreversible inhibition.

Protocol A: Synthesis of 3,4-Dichloroisocoumarin (DCI)

Causality: The synthesis relies on the cyclization of homophthalic acid using phosphorus pentachloride (

Reagents:

-

Homophthalic acid (1.0 eq)

-

Phosphorus pentachloride (

, 4.0 eq) -

Benzene or Toluene (Anhydrous)

Step-by-Step Workflow:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend homophthalic acid in anhydrous benzene.

-

Chlorination: Add

in portions. The reaction will evolve -

Reflux: Heat the mixture to reflux for 4 hours. The solution should become clear as the acid converts to the acid chloride and cyclizes.

-

Isolation: Cool the reaction to room temperature. Remove the solvent and phosphoryl chloride (

) byproduct under reduced pressure (rotary evaporator). -

Purification: Recrystallize the crude solid from hexane or petroleum ether.

-

Validation: Confirm structure via IR (characteristic carbonyl stretch at ~1740-1760 cm⁻¹) and Melting Point (99-100°C).

Caption: Synthetic route for 3,4-dichloroisocoumarin via PCl5-mediated cyclization.

Protocol B: Kinetic Characterization ( )

Causality: Since inhibition is time-dependent, standard IC50 values are insufficient. You must determine the second-order rate constant of inactivation (

Assay Conditions:

-

Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl (Avoid nucleophilic buffers like Tris which can react with the inhibitor).

-

Enzyme: Human Leukocyte Elastase (HLE) or Chymotrypsin (10-100 nM final).

-

Substrate: Chromogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).

Step-by-Step Workflow:

-

Pre-incubation: Prepare 5 different concentrations of inhibitor (

). Incubate enzyme with inhibitor for varying times ( -

Activity Measurement: At each time point, remove an aliquot and dilute into a cuvette containing the substrate (10-fold dilution to stop the inhibition reaction).

-

Data Collection: Measure the residual enzymatic activity (

) relative to a control without inhibitor ( -

Analysis:

-

Plot

vs. time ( -

Plot

vs. -

The y-intercept gives

and the x-intercept gives -

Note: If the plot of

vs

-

Chapter 4: Modern Applications & Data

While DCI is a "dirty" inhibitor due to its broad reactivity, derivative isocoumarins are vital tools in Activity-Based Protein Profiling (ABPP) . They serve as warheads to probe the functional state of serine proteases in complex biological systems (e.g., tumor microenvironments).

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inactivation rates of key isocoumarin derivatives against Human Leukocyte Elastase (HLE).

| Inhibitor | Substituent (C-3) | Substituent (C-7) | Stability ( | |

| 3,4-DCI | -Cl (masked) | -H | 8,920 | > 24 hrs |

| 3-Acetoxy-IC | -OAc | -H | Reversible | < 10 min |

| 3-Alkoxy-4-Cl-IC | -OEt | -H | 1,200 | Stable |

| Substituted-IC | -OEt | -NH-Acyl | 56,000 | Stable |

Data derived from Harper et al. (1985) and subsequent optimization studies.

Causality in Drug Design

The transition from DCI to 7-amino substituted derivatives demonstrates the power of the "partition ratio" (

-

High

(Substrate-like): The enzyme turns over the inhibitor many times before being inactivated. Poor drug candidate. -

Low

(Inhibitor-like): The enzyme is inactivated within 1-2 turnover events. Ideal for therapeutics. Isocoumarins generally exhibit very low partition ratios (

References

-

Harper, J. W., Hemmi, K., & Powers, J. C. (1985). Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[3] Biochemistry, 24(8), 1831–1841.

-

Powers, J. C., & Kam, C. M. (1994). Mechanism-Based Isocoumarin Inhibitors for Serine Proteases. Methods in Enzymology, 244, 442-465.

-

Bihel, F., & Bourguignon, J. J. (2003). Synthesis of new 3-alkoxy-7-amino-4-chloro-isocoumarin derivatives as new beta-amyloid peptide production inhibitors. Bioorganic & Medicinal Chemistry, 11(14), 3141-3152.

-

Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249.

-

Kam, C. M., et al. (1988). Mechanism-based isocoumarin inhibitors for trypsin and blood coagulation serine proteases: new anticoagulants. Biochemistry, 27(7), 2547–2557.

Sources

- 1. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.stanford.edu [med.stanford.edu]

The 3-Substituted Isocoumarin Scaffold: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The isocoumarin (1H-isochromen-1-one) scaffold represents a privileged structure in drug discovery, distinct from its isomer coumarin by the orientation of the lactone ring. While coumarins have been exhaustively explored, 3-substituted isocoumarins offer a unique chemical space, particularly as mechanism-based inhibitors of serine proteases and modulators of the NMDA receptor. This guide analyzes the structural pharmacophore, details high-fidelity synthetic routes via C-H activation, and examines the "suicide inhibition" mechanism that makes this scaffold a potent tool for covalent drug design.

Part 1: Structural Significance & Pharmacophore Analysis

The Isocoumarin vs. Coumarin Paradigm

Unlike coumarins (1-benzopyran-2-ones), isocoumarins contain a reversed lactone functionality.[1] This inversion alters the electronic susceptibility of the carbonyl carbon (C1), making it a specific target for nucleophilic attack by active-site serine residues in proteases.

The Critical Nature of the C3 Position

The biological activity of isocoumarins is heavily dictated by the substituent at the C3 position.

-

Protease Recognition: In serine protease inhibitors, the C3 substituent (often an alkoxy or aryl group) is responsible for occupying the S1 specificity pocket of the enzyme. For example, a 3-guanidino group mimics arginine, targeting trypsin-like proteases.[2]

-

Stability: Unsubstituted isocoumarins are metabolically unstable. Substitution at C3 sterically protects the lactone from non-specific hydrolysis while maintaining reactivity toward the target enzyme.

-

Electronic Tuning: Electron-donating groups (EDGs) at C3 can modulate the electrophilicity of the C1 carbonyl, tuning the reactivity to avoid "off-target" acylation.

Part 2: Synthetic Methodologies

Modern synthesis has shifted from harsh acid-catalyzed cyclizations to transition-metal-catalyzed C-H activation, allowing for the direct functionalization of benzoic acids.

Workflow: Transition Metal-Catalyzed Annulation

The most robust method for generating diverse 3-substituted libraries is the Rhodium(III)-catalyzed oxidative annulation of benzoic acids with internal alkynes. This method is atom-economical and regioselective.[3]

Mechanism:

-

C-H Activation: The active Rh(III) species inserts into the ortho C-H bond of the benzoic acid (directed by the carboxylate).

-

Alkyne Insertion: The alkyne coordinates and inserts into the Rh-C bond.

-

Reductive Elimination: The C-O bond forms, releasing the isocoumarin and Rh(I), which is re-oxidized to Rh(III) by an external oxidant (e.g., Cu(OAc)2).

Visualization of Synthetic Pathways

Figure 1: Comparison of the modern Rh(III) C-H activation route versus the traditional Pd-catalyzed cross-coupling route.

Part 3: Biological Applications & Mechanism of Action

Serine Protease Inhibition (The "Suicide" Mechanism)

3-substituted isocoumarins are classified as mechanism-based inactivators .[4][5]

-

Recognition: The inhibitor binds to the active site; the C3 substituent fits the S1 pocket.

-

Acylation: The active site Serine-OH attacks the C1 carbonyl.

-

Ring Opening: The lactone ring opens, forming an acyl-enzyme intermediate.

-

Inactivation: The tethered functional group (originally at C7 or C3) can often react further (e.g., with Histidine-57) to crosslink the enzyme, or the acyl-enzyme hydrolyzes so slowly that the enzyme is effectively dead.

Data: Structure-Activity Relationship (SAR) for Protease Inhibition

Representative IC50 values demonstrating the impact of C3/C7 substitution on Human Leukocyte Elastase (HLE) and Thrombin inhibition.

| Compound Class | C3 Substituent | C7 Substituent | Target Specificity | Approx. k_inact/K_I (M^-1 s^-1) |

| 3,4-Dichloroisocoumarin | -Cl | -H | General Serine Protease | ~2,000 (Chymotrypsin) |

| 3-Alkoxy-Isocoumarin | -OEt | -NH-CO-R (Amide) | Human Leukocyte Elastase | > 5,000 |

| 3-Alkoxy-Isocoumarin | -OEt | -Guanidino | Thrombin / Trypsin | > 10,000 |

| NMDA Antagonist-3 | Cyclic amine | -H | NMDA Receptor | IC50 ~ 55 nM |

Visualization of Inhibition Mechanism

Figure 2: Mechanism of serine protease inactivation. The pathway diverges based on the substitution at the 7-position, leading to either stable acylation or covalent crosslinking.

Part 4: Experimental Protocol

Protocol: Rh(III)-Catalyzed Synthesis of 3-Phenylisocoumarin

This protocol utilizes C-H activation for high regioselectivity.[3]

Reagents:

-

Benzoic Acid (1.0 equiv)

-

Diphenylacetylene (1.2 equiv)

-

[Cp*RhCl2]2 (2.5 mol%) - Catalyst

-

Cu(OAc)2 (2.1 equiv) - Oxidant

-

t-Amyl alcohol (Solvent)

Step-by-Step Methodology:

-

Preparation: In a dried screw-cap vial equipped with a magnetic stir bar, add Benzoic Acid (0.5 mmol), Diphenylacetylene (0.6 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol), and Cu(OAc)2 (190 mg, 1.05 mmol).

-

Solvation: Add t-Amyl alcohol (2.0 mL) under air (this reaction is generally air-tolerant, but inert atmosphere is preferred for consistency).

-

Reaction: Seal the vial and heat to 110 °C in an oil bath. Stir vigorously for 16 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:1). Look for the disappearance of the benzoic acid spot and the appearance of a fluorescent spot (isocoumarins are often fluorescent).

-

Work-up: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove copper salts. Wash the Celite pad with additional dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Gradient: 0-10% Ethyl Acetate in Hexane).

-

Validation: Confirm structure via 1H NMR. Diagnostic peak: The C4-H proton typically appears as a singlet around δ 6.9 - 7.1 ppm .

Part 5: References

-

Novel Metal-Free Synthesis of 3-Substituted Isocoumarins. MDPI. (2024).[6] Link

-

Mechanism-based isocoumarin inhibitors for serine proteases. PubMed. (1988).[4] Link

-

Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. RSC Advances. (2023). Link

-

NMDA receptor antagonist-3: Mechanism of Action & Protocol. MedChemExpress. (2025). Link

-

Isocoumarin Synthesis via Rh(III)-catalyzed C–H activation. Organic Chemistry Portal. (2021). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Coumarin and isocoumarin as serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-Chloroisocoumarin

This Application Note is designed as a definitive technical guide for the synthesis of 3-Chloroisocoumarin (3-chloro-1H-isochromen-1-one) starting from Homophthalic acid . It integrates historical synthetic rigor with modern process safety and characterization standards.

Target Molecule: this compound (CAS: 16863-46-4) Starting Material: Homophthalic Acid (CAS: 89-51-0) Primary Application: Irreversible Serine Protease Inhibition (Mechanism-based suicide inhibitor)

Abstract & Scientific Rationale

This compound is a privileged scaffold in medicinal chemistry, serving as a potent, general mechanism-based inhibitor of serine proteases (e.g., elastase, chymotrypsin).[1] Upon binding to the enzyme active site, the isocoumarin ring opens, acylating the catalytic serine residue and rendering the enzyme inactive.

The synthesis described herein utilizes the Tirodkar-Usgaonkar modification , a robust cyclodehydration-chlorination sequence using Phosphorus Pentachloride (

Key Mechanistic Insight:

The reaction proceeds not through a simple acid chloride formation, but via the in situ formation of homophthalic anhydride, which undergoes keto-enol tautomerization.

Reaction Scheme & Mechanism

The transformation involves the reaction of homophthalic acid with two equivalents of

Figure 1: Mechanistic pathway for the conversion of Homophthalic Acid to this compound.

Experimental Protocol

Critical Materials

| Reagent | Role | Stoichiometry | Notes |

| Homophthalic Acid | Substrate | 1.0 equiv | Must be dry; moisture consumes |

| Phosphorus Pentachloride ( | Reagent | 2.1 equiv | Use slight excess to ensure full conversion. |

| Toluene | Solvent | 10-15 Vol | Replaces benzene (carcinogen) from older literature. |

| Hexane/Petroleum Ether | Anti-solvent | N/A | For crystallization. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Apparatus: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a calcium chloride (

) drying tube.-

Expert Tip: Connect the top of the condenser to a gas trap (NaOH solution) to neutralize evolved HCl gas.

-

-

Charging: Add Homophthalic Acid (5.0 g, 27.7 mmol) to the flask.

-

Solvent: Add Toluene (60 mL) . The acid will not fully dissolve at room temperature.

-

Reagent Addition: Quickly add

(12.1 g, 58.2 mmol) in portions to avoid rapid gas evolution.-

Observation: The mixture will turn yellow/orange, and HCl gas evolution will begin.

-

Phase 2: Cyclization & Chlorination 5. Reflux: Heat the mixture to reflux (bath temp ~115°C) with vigorous stirring. 6. Duration: Maintain reflux for 4 hours .

- Self-Validating Endpoint: The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear and homogeneous.

- Distillation: Switch the condenser to distillation mode. Distill off the bulk of the toluene and the by-product

- Critical:

Phase 3: Work-up & Purification 8. Residue Handling: The flask will contain a thick, oily residue. Cool to room temperature. 9. Washing: Add ice-cold water (50 mL) to the residue and stir vigorously for 10 minutes.

- Purpose: This hydrolyzes traces of

Extraction (Alternative to precipitation): If a solid does not form, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over anhydrous

.Crystallization: Dissolve the crude solid in a minimum amount of boiling benzene or toluene. Add hexane dropwise until turbidity appears. Cool to 4°C overnight.

Isolation: Filter the pale yellow needles and dry under vacuum.[2]

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Characterization

Verify the product identity using the following parameters.

| Parameter | Specification | Notes |

| Appearance | Pale yellow needles | Darkening indicates decomposition. |

| Melting Point | 99 – 100 °C | Sharp range indicates high purity [1]. |

| Yield | 65 – 75% | Losses usually occur during |

| Diagnostic singlet for the isocoumarin ring. | ||

| IR Spectroscopy | 1740 cm | Strong carbonyl stretch. |

Troubleshooting Table:

-

Low Yield: Incomplete removal of

can solubilize the product during water wash. Ensure thorough distillation. -

Oily Product: Indicates presence of unreacted anhydride. Recrystallize from boiling petroleum ether (60-80°C).

-

Safety Warning: this compound is a potent enzyme inhibitor. Handle with gloves and avoid inhalation of dust.

References

-

Tirodkar, R. B., & Usgaonkar, R. N. (1969). Isocoumarins: Synthesis of 3-Chloroisocoumarins and 3-Chloro-3,4-dihydroisocoumarins. Journal of the Indian Chemical Society, 46, 935-939.

-

Harper, J. W., Hemmi, K., & Powers, J. C. (1985).[1] Reaction of serine proteases with substituted isocoumarins: discovery of 3,4-dichloroisocoumarin, a new general mechanism-based serine protease inhibitor.[1] Biochemistry, 24(8), 1831–1841.[1] [Link]

-

Powers, J. C., & Kam, C. M. (1994). Isocoumarin Inhibitors of Serine Peptidases. Methods in Enzymology, 244, 442-457. [Link]

Sources

Application Note: Precision Synthesis of 3-Alkoxy-4-Chloroisocoumarin Scaffolds

Abstract

This application note details a robust, modular protocol for the synthesis of 3-alkoxy-4-chloroisocoumarin derivatives. These compounds represent a critical class of mechanism-based serine protease inhibitors (suicide substrates) utilized in drug discovery for modulating enzymes such as elastase, chymotrypsin, and granzymes. The protocol utilizes a two-stage "activation-derivatization" strategy: converting homophthalic acid to the highly reactive 3,4-dichloroisocoumarin (3,4-DCI) intermediate, followed by regioselective nucleophilic displacement to install the alkoxy pharmacophore. This guide emphasizes process safety, regiochemical control, and scalability for library generation.

Strategic Overview & Mechanism